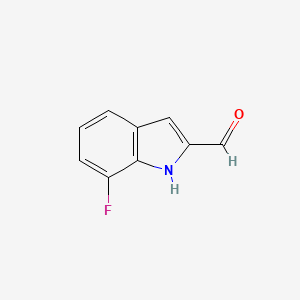

7-Fluoro-1H-indole-2-carbaldehyde

Übersicht

Beschreibung

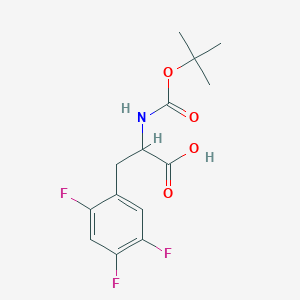

7-Fluoro-1H-indole-2-carbaldehyde is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .

Synthesis Analysis

Indole derivatives are synthesized using various methods. The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Molecular Structure Analysis

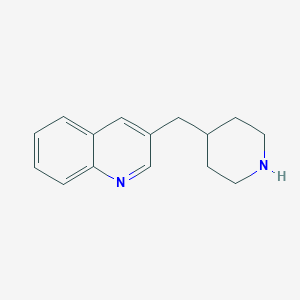

The molecular formula of this compound is C9H6FNO . Its molecular weight is 163.15 . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

This compound can be used as a precursor for the synthesis of active molecules . It is an essential and efficient chemical precursor for generating biologically active structures .Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 163.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility may vary and would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Cycloisomerizations

A method involving gold(I)-catalyzed cycloisomerization has been reported for preparing 1H-indole-2-carbaldehydes. This process is operationally simple and efficient, allowing for a wide variety of substrates to yield products with good to excellent yields. The mechanism suggests activation of the alkyne moiety by the gold(I) catalyst, leading to a series of intramolecular additions and transformations (Kothandaraman et al., 2011).

Aminocatalyzed Cascade Synthesis

A cascade strategy for the enantioselective synthesis of 1,7-annulated indoles utilizing iminium-enamine activation has been developed. This method employs 3-chloro-1H-indole-7-carbaldehyde derivatives and α,β-unsaturated aldehydes, yielding the annulated indoles with high yields and enantioselectivities. These compounds exhibit useful fluorescence properties and a broad set of functional groups for further transformations (Giardinetti et al., 2015).

Indole-Based Sensors

An indole-based receptor has been developed for selectively sensing hydrogen sulfate ions among a series of tested anions. This sensor showcases a significant "turn-on" fluorescent response in methanol, indicating its potential application in environmental monitoring and analytical chemistry (Wan et al., 2014).

Green Synthetic Routes

A green and sustainable method using ZnO nanoparticles has been reported for the synthesis of knoevenagel condensed products of indole-3-carbaldehydes. This method highlights advantages such as excellent yields, short reaction times, and environmental friendliness, pointing towards its potential application in industrial organic synthesis (Madan, 2020).

Antiproliferative Activity

New indole derivatives synthesized from 1H-indole-3-carbaldehyde have demonstrated significant in-vitro antiproliferative activity towards human breast cancer and normal murine fibroblast cell lines. These findings suggest the therapeutic potential of such compounds in cancer treatment (Fawzy et al., 2018).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 7-fluoro-1h-indole-2-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways and downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific target and biological context.

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The future of 7-Fluoro-1H-indole-2-carbaldehyde and similar compounds lies in further exploration of their biological activities and potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

Indole derivatives, such as 7-Fluoro-1H-indole-2-carbaldehyde, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

7-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYLBYAEMRIVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743749 | |

| Record name | 7-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367930-66-2 | |

| Record name | 7-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)